Methyl 6-chloro-3-methyl-1,2,4-triazine-5-carboxylate
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Overview
Description
Methyl 6-chloro-3-methyl-1,2,4-triazine-5-carboxylate: is a chemical compound belonging to the triazine family. Triazines are a class of nitrogen-containing heterocycles that have significant applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by its unique structure, which includes a chloro and a methyl group attached to the triazine ring, as well as a carboxylate ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-3-methyl-1,2,4-triazine-5-carboxylate typically involves the reaction of 6-chloro-3-methyl-1,2,4-triazine-5-carboxylic acid with methanol in the presence of a suitable catalyst. The esterification reaction is carried out under reflux conditions, often using sulfuric acid or hydrochloric acid as a catalyst to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-chloro-3-methyl-1,2,4-triazine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The triazine ring can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines, sodium alkoxides, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide being common choices.
Oxidation and Reduction: Various oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) can be used.
Major Products Formed:
Nucleophilic Substitution: Substituted triazines with different functional groups.
Hydrolysis: 6-chloro-3-methyl-1,2,4-triazine-5-carboxylic acid.
Oxidation and Reduction: Modified triazine derivatives with altered oxidation states.
Scientific Research Applications
Chemistry: Methyl 6-chloro-3-methyl-1,2,4-triazine-5-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for creating more complex molecules .
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with specific biological targets, making it a candidate for developing new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and pesticides. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of active ingredients .
Mechanism of Action
The mechanism of action of Methyl 6-chloro-3-methyl-1,2,4-triazine-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to a desired therapeutic effect. The chloro and methyl groups on the triazine ring play a crucial role in its binding affinity and specificity. The carboxylate ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets .
Comparison with Similar Compounds
6-Methyl-1,3,5-triazine-2,4-diamine: Known for its use in the synthesis of fluorescent sensors.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used in the synthesis of various organic compounds.
Methyl 6-chloropyridine-3-carboxylate: Utilized in the synthesis of TRPV1 antagonists.
Uniqueness: Methyl 6-chloro-3-methyl-1,2,4-triazine-5-carboxylate stands out due to its specific substitution pattern on the triazine ring. The presence of both a chloro and a methyl group, along with the carboxylate ester, provides unique reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of complex molecules highlight its versatility and importance in scientific research and industrial applications .
Properties
Molecular Formula |
C6H6ClN3O2 |
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Molecular Weight |
187.58 g/mol |
IUPAC Name |
methyl 6-chloro-3-methyl-1,2,4-triazine-5-carboxylate |
InChI |
InChI=1S/C6H6ClN3O2/c1-3-8-4(6(11)12-2)5(7)10-9-3/h1-2H3 |
InChI Key |
SOEOXCUGOXBQLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N=N1)Cl)C(=O)OC |
Origin of Product |
United States |
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